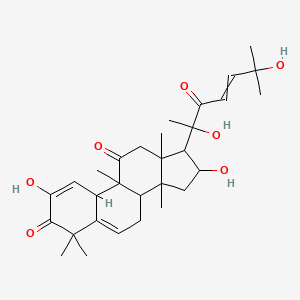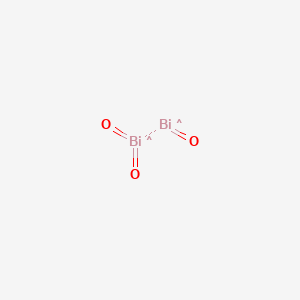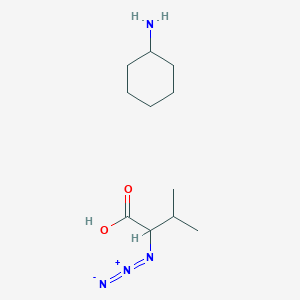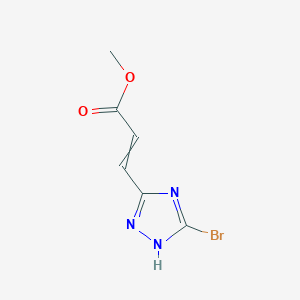
VH032-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-Boc, also known as (S,R,S)-AHPC-Boc, is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is primarily utilized in proteolysis targeting chimera (PROTAC) technology, which is a novel therapeutic approach for targeted protein degradation. This compound is a derivative of VH032, a potent and selective inhibitor of the VHL/HIF-1α interaction .
Méthodes De Préparation
The synthesis of VH032-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. The key steps include:
Protection of the hydroxy group: The hydroxy group of L-4-hydroxyproline is protected using a Boc (tert-butoxycarbonyl) group.
Coupling with an amine: The protected hydroxyproline is then coupled with an amine derivative, such as 4-methylthiazole, using a palladium-catalyzed C-H arylation reaction.
Deprotection and amidation: The Boc group is removed under acidic conditions, and the resulting amine is coupled with an acyl chloride to form the final product
Industrial production methods often involve scaling up these reactions to produce this compound in multigram quantities. For example, a column chromatography-free process has been developed to produce VH032 amine hydrochloride in high yield and purity .
Analyse Des Réactions Chimiques
VH032-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions typically yield amide derivatives, while oxidation reactions produce oxides.
Applications De Recherche Scientifique
VH032-Boc has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its key applications include:
Chemistry: this compound is used as a building block in the synthesis of PROTACs, which are bifunctional molecules designed to degrade specific proteins by recruiting E3 ligases.
Biology: In biological research, this compound is used to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: this compound-based PROTACs are being investigated as potential therapeutics for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new drugs and chemical probes for research and development purposes .
Mécanisme D'action
VH032-Boc exerts its effects by recruiting the von Hippel-Lindau (VHL) protein, which is a substrate recognition subunit of the Cullin RING E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The molecular targets and pathways involved include the VHL/HIF-1α interaction, which plays a crucial role in the regulation of hypoxia-inducible factors .
Comparaison Avec Des Composés Similaires
VH032-Boc is similar to other VHL ligands used in PROTAC technology, such as VH032 and (S,S,S)-AHPC-Boc. this compound has unique properties that make it particularly useful in certain applications. For example, it has a high binding affinity for the VHL protein and can be easily modified to create various PROTACs. Other similar compounds include:
VH032: A potent VHL ligand used in the development of PROTACs.
(S,S,S)-AHPC-Boc: Another VHL ligand with similar applications but different stereochemistry.
VH032-O-C2-NH-Boc: A Boc-modified VH032 used in PROTAC synthesis
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
IUPAC Name |
tert-butyl N-[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFPFFOAWITLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)

![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)

![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)



![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
![5-[4-[[[2-(1-Cyclohexylethylamino)-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid](/img/structure/B13390283.png)

![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
